molecular formula C20H27NO B5027168 N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide

N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide

Cat. No.: B5027168
M. Wt: 297.4 g/mol
InChI Key: VDRKYEGHGBJMJA-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide is a chemical compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon. The adamantane core is known for its stability and rigidity, making it a valuable scaffold in various chemical and pharmaceutical applications. The compound’s structure includes a benzamide group, which is a common functional group in medicinal chemistry due to its bioactive properties.

Properties

IUPAC Name

N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-18-8-15-9-19(2,11-18)13-20(10-15,12-18)14-21-17(22)16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRKYEGHGBJMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CNC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide typically involves the following steps:

    Formation of the Adamantane Derivative: The starting material, 3,5-dimethyladamantane, is synthesized through the alkylation of adamantane with methyl groups.

    Introduction of the Benzamide Group: The adamantane derivative is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethyl-1-adamantyl)acetamide
  • N-(4-hydroxy-1-adamantyl)acetamide
  • Memantine hydrochloride

Uniqueness

N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide is unique due to its specific adamantane structure combined with the benzamide group, which imparts distinct physicochemical properties and biological activities. This combination makes it a valuable compound for various applications in research and industry.

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